molecular formula C8H12O4 B2493127 Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate CAS No. 2361634-99-1

Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate

Cat. No.: B2493127
CAS No.: 2361634-99-1
M. Wt: 172.18
InChI Key: SKLGLCDFXVLJMB-UHFFFAOYSA-N
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Description

Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate is an organic compound that belongs to the class of pyran derivatives. This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom. The compound also features a hydroxymethyl group and a carboxylate ester group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate typically involves the reaction of a suitable precursor with reagents that introduce the hydroxymethyl and carboxylate ester groups. One common method involves the use of a dihydropyran derivative as the starting material, which undergoes hydroxymethylation and esterification under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Industrial production often employs advanced techniques such as flow chemistry, which allows for precise control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group produces an alcohol.

Scientific Research Applications

Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylate ester groups play crucial roles in its reactivity and binding properties. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing their biological activity and function.

Comparison with Similar Compounds

Similar Compounds

    Hydroxymethylfurfural: A compound with a similar hydroxymethyl group but a different ring structure.

    Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: Another compound with a hydroxymethyl and carboxylate ester group but with a pyridine ring instead of a pyran ring.

Uniqueness

Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-7(10)8(6-9)4-2-3-5-12-8/h2-3,9H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLGLCDFXVLJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC=CCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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